molecular formula C10H9NO B1222667 Quinolin-4-ylmethanol CAS No. 6281-32-9

Quinolin-4-ylmethanol

Cat. No.: B1222667
CAS No.: 6281-32-9
M. Wt: 159.18 g/mol
InChI Key: KXYNLLGPBDUAHW-UHFFFAOYSA-N
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Description

Quinolin-4-ylmethanol is a natural product found in Trametes versicolor and Archangium with data available.

Scientific Research Applications

Anticancer Activity

Quinolin-4-ylmethanol derivatives demonstrate significant potential in anticancer research. For instance, certain quinolin-4-ylmethoxychromen-2- and -4-ones exhibit potent antimicrobial activity (Kumar, Patel, & Ahmed, 2015) (Kumar et al., 2015). Moreover, derivatives of this compound, like trans-2-quinolyl and 3-quinolyl cyanostilbene, have shown efficacy against various human cancer cell lines, displaying growth inhibition properties (Penthala, Janganati, Bommagani, & Crooks, 2014) (Penthala et al., 2014). Additionally, 4-quinoline-thiosemicarbazone derivatives have been identified for their potential in anticancer therapy, particularly in inhibiting topoisomerase IIα and interacting with DNA and BSA (Ribeiro et al., 2019) (Ribeiro et al., 2019).

Corrosion Inhibition

This compound derivatives also find applications in corrosion inhibition. A study demonstrates that certain this compound compounds are effective inhibitors for mild steel in hydrochloric acid solutions, suggesting their potential in industrial applications (Saliyan & Adhikari, 2008) (Saliyan & Adhikari, 2008).

Plant Growth Regulation

Derivatives of this compound show promise in plant growth regulation as well. Research indicates that these compounds can significantly influence rhizogenesis in plants, offering potential applications in agriculture and plant biotechnology (Zavhorodnii et al., 2022) (Zavhorodnii et al., 2022).

Leukotriene Biosynthesis Inhibition

This compound derivatives have been evaluated as leukotriene biosynthesis inhibitors, potentially useful in treating asthma and inflammatory bowel disease. MK-0591, a notable compound in this category, exhibits potent activity by interacting with the 5-lipoxygenase activating protein (FLAP) (Prasit et al., 1993) (Prasit et al., 1993).

Antimicrobial and Antitubercular Properties

Some this compound-based compounds have shown antimicrobial and antitubercular properties. A library of quinolin-4-ylimidazoline derivatives, for instance, delivered promising antitubercular leads (Krasavin et al., 2016) (Krasavin et al., 2016).

Biochemical Analysis

Biochemical Properties

Quinolin-4-ylmethanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between this compound and these enzymes often involves the inhibition or modulation of enzyme activity, affecting the metabolic pathways of other compounds . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, thereby reducing the expression of pro-inflammatory genes . Furthermore, this compound can impact mitochondrial function, leading to changes in cellular energy production and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor, particularly for cytochrome P450 enzymes, by binding to the active site and preventing substrate access . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in inflammation, apoptosis, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound can become toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity occurs .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . It can be metabolized into various metabolites, which may have different biological activities. The compound’s interaction with these enzymes can also affect the metabolic flux of other compounds, leading to changes in metabolite levels . Additionally, this compound can influence the activity of other enzymes and cofactors involved in cellular metabolism .

Properties

IUPAC Name

quinolin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYNLLGPBDUAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211908
Record name 4-Quinolylmethanol
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6281-32-9
Record name 4-Quinolinemethanol
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Record name 4-Quinolylmethanol
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Record name 4-Quinolinemethanol
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Record name 4-Quinolylmethanol
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Record name 4-quinolylmethanol
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Record name 4-QUINOLYLMETHANOL
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Synthesis routes and methods I

Procedure details

To a stirred solution of 10 g of 4-quinolinecarboxaldehyde in 400 ml of absolute ethanol at room temperature is added 2.4 g of sodium borohydride. After 45 minutes, 20 ml of water is added and the reaction mixture is stirred for an additional 20 minutes. Acetic acid (20 ml) is added slowly. The reaction mixture is evaporated to a small volume and partitioned between water and methylene chloride. The organic layer is washed with saturated potassium carbonate, saturated sodium chloride solution, dried over sodium sulfate and evaporated to dryness. The residue is purified by chromatography on silica gel using methanol/methylene chloride (1:10) as eluant to yield 4-hydroxymethylquinoline; Rf =0.59.
Quantity
10 g
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2.4 g
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400 mL
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20 mL
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20 mL
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Synthesis routes and methods II

Procedure details

A solution of quinoline-4-carbaldehyde (0.50 g, 3.24 mmol) dissolved in methanol (5 mL) was cooled to 0° C. Sodium borohydride (0.11 g, 2.91 mmol) was then added portion-wise. After 1 h of stirring at 0° C., 2M HCl (aq) was added drop-wise until pH˜5. The methanol was then evaporated in vacuo and the aqueous phase was neutralized by addition of saturated aqueous NaHCO3. The aqueous solution was extracted with CH2Cl2 (3×) and the combined organic extracts were washed with saturated NaHCO3 (aq) and brine. The organic solution was dried over Na2SO4, filtered, and concentrated in vacuo to yield quinolin-4-ylmethanol as a yellow solid. MS (ES+): 160 [MH+]. 1H NMR (CDCl3, 400 MHz): δ 2.41 (bs, 1H), 5.25 (bs, 2H), 7.55 (ddd, J=4.4, 1.2, 1.2 Hz, 1H), 7.58 (ddd, J=8.4, 7.2, 1.2 Hz, 1H), 7.73 (ddd, J=8.4, 6.8, 1.6 Hz, 1H), 7.97 (ddd, J=8.4, 1.2, 0.4 Hz, 1H), 8.14 (ddd, J=8.0, 1.2, 0.4 Hz, 1H), 8.90 (d, J=4.4 Hz, 1H).
Quantity
0.5 g
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reactant
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5 mL
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solvent
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0.11 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What are the potential applications of Quinolin-4-ylmethanol derivatives in medicinal chemistry?

A: this compound derivatives, particularly those incorporating a tetrazolo[1,5-a]quinoline moiety, have shown promise as potential antibacterial agents. [] While the provided research focuses on the synthesis and characterization of these compounds, further studies are needed to explore their specific mechanisms of action, efficacy against different bacterial strains, and potential for clinical development.

Q2: How are O,O-diethyl phosphorothioates synthesized from this compound derivatives, and what analytical techniques are used for their characterization?

A: A novel method for synthesizing O,O-diethyl O-(substituted tetrazolo[1,5-a]quinolin-4-yl)methyl phosphorothioates involves using tetrazolo[1,5-a]this compound derivatives as starting materials. [] This approach provides a simple and efficient pathway for obtaining these compounds. Characterization of the synthesized phosphorothioates is achieved through various analytical and spectral methods, including elemental analysis, IR, 1H NMR, 13C NMR, and mass spectrometry. [] These techniques provide valuable information about the compound's structure, purity, and properties.

Q3: Can this compound derivatives be used to synthesize polymers, and what are the potential advantages of these polymers?

A: Yes, this compound derivatives like cinchonidine can be used to synthesize acrylic and methacrylic homopolymers. [] These polymers exhibit promising antibacterial activity, potentially exceeding that of their monomer counterparts. [] Additionally, they demonstrate favorable thermal stability, making them suitable for applications requiring resistance to high temperatures. [] Further research can explore their potential in biomedical applications, such as the development of antibacterial coatings or drug delivery systems.

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